6-Bromo-3-chlorocinnoline is a chemical compound that belongs to the class of heterocyclic aromatic compounds. It features a fused ring structure that includes both bromine and chlorine substituents, which contribute to its unique chemical properties and potential applications in various scientific fields. The compound is primarily used in research settings due to its intriguing biological activity and chemical reactivity.
The compound's International Chemical Identifier (CAS) number is 21402-26-6. It is classified under the category of organic compounds, specifically as a heterocyclic compound due to the presence of nitrogen in its aromatic ring structure. The presence of halogens (bromine and chlorine) in its molecular structure further categorizes it as a halogenated organic compound, which often exhibits distinct chemical behavior compared to non-halogenated analogs.
The synthesis of 6-bromo-3-chlorocinnoline typically involves several steps of organic reactions. A common synthetic route begins with the bromination of 3-chlorocinnoline, which can be achieved using bromine or N-bromosuccinimide as the brominating agent. Following bromination, oxidation is performed to introduce a ketone functionality at the 4-position, often utilizing strong oxidizing agents such as potassium permanganate or chromium trioxide.
On an industrial scale, continuous flow processes are preferred for the synthesis of this compound, allowing for enhanced yield and purity through precise control of reaction parameters such as temperature and pressure.
The molecular formula of 6-bromo-3-chlorocinnoline is C9H5BrClN, with a molecular weight of approximately 232.5 g/mol. The structure consists of a cinnoline backbone with bromine and chlorine substituents at specific positions on the aromatic rings.
Key structural data includes:
6-Bromo-3-chlorocinnoline participates in various chemical reactions typical of halogenated aromatic compounds. These reactions may include electrophilic aromatic substitution, nucleophilic substitution, and oxidative transformations. For example, the presence of bromine can facilitate nucleophilic attack by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
In addition, the compound can undergo reduction reactions under appropriate conditions, yielding corresponding amines or other functional groups depending on the reagents used .
The mechanism of action for 6-bromo-3-chlorocinnoline is primarily related to its interactions with biological targets within cells. The halogen substituents can influence the compound's reactivity and binding affinity towards specific enzymes or receptors.
For instance, studies have indicated that halogenated compounds can exhibit significant biological activity due to their ability to form stable complexes with proteins or nucleic acids. This property is particularly relevant in drug design, where modifications to the molecular structure can enhance therapeutic efficacy while minimizing side effects .
The physical properties of 6-bromo-3-chlorocinnoline include:
Chemical properties include:
6-Bromo-3-chlorocinnoline has several applications in scientific research:
Systematic Nomenclature:
Structural Characteristics:
Table 1: Structural Differentiation of Key Halogenated Heterocycles
Compound | CAS Number | Core Ring System | Nitrogen Positions | Halogen Substitution |
---|---|---|---|---|
6-Bromo-3-chlorocinnoline | Not explicitly found | Cinnoline (1,2-diazine) | Adjacent (1,2) | 6-Br, 3-Cl |
6-Bromo-3-chloroisoquinoline | 552331-06-3 [2] | Isoquinoline | Separated (2,1) | 6-Br, 3-Cl |
6-Bromo-3-chloro-quinoline | 1416438-95-3 [5] [8] | Quinoline | Separated (1,2) | 6-Br, 3-Cl |
Cinnoline chemistry emerged in the late 19th century, but significant pharmacological exploration began in the 1960s with the antibiotic Cinoxacin (a 1,8-naphthyridone analog) used for urinary tract infections [7]. Early cinnoline derivatives focused on simple alkyl/aryl substitutions, revealing modest antimicrobial effects. The 1990s marked a pivotal shift toward polyhalogenated and annulated cinnolines designed as DNA-intercalating agents. Research highlighted in ScienceDirect demonstrates that indolo[3,2-c]cinnolines (e.g., compound 7h) exhibited submicromolar antiproliferative activity (IC₅₀ 0.08–1.2 μM) against leukemia and lymphoma cells by intercalating between DNA base pairs, specifically targeting GC-rich regions analogous to anthracyclines [3]. This era established cinnoline as a privileged scaffold for antineoplastic agents. Post-2000, innovations like cinnoline-chalcone hybrids and sulfonamide conjugates expanded applications into antifungal, antimalarial, and anti-inflammatory domains. For instance, pyrazole-cinnoline hybrids showed potent activity against Mycobacterium tuberculosis and Plasmodium falciparum [7], validating halogenated cinnolines as versatile pharmacophores.
Halogen atoms (Br, Cl) are not inert placeholders but serve as critical modulators of bioactivity through three key mechanisms:
Table 2: Impact of Halogen Position on Cinnoline Bioactivity
Halogen Position | Electronic Role | Biological Consequence | Example Activity |
---|---|---|---|
C3 Chlorine | Withdraws electrons from diazine ring | Enhances DNA intercalation; improves metabolic stability | Antiproliferative activity (IC₅₀ < 1 μM) [3] |
C6 Bromine | Modulates benzene ring electron density | Facilitates hydrophobic binding; enables metal-catalyzed coupling | Antimycobacterial activity (MIC = 2.3 µM) [7] |
Dual Halogenation | Synergistic polarization | Optimizes target affinity and ADME properties | Broad-spectrum antimicrobial/antiproliferative effects |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1